molecular formula C30H19BrN2 B1526364 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) CAS No. 750573-24-1

9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)

Cat. No. B1526364
Key on ui cas rn: 750573-24-1
M. Wt: 487.4 g/mol
InChI Key: SJOKONNBSXFPSN-UHFFFAOYSA-N
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Patent
US09142784B2

Procedure details

1 g of 9,9′-(5-(trimethylsilyl)-1,3-phenylene)bis(9H-carbazole) and 0.40 g of N-bromosuccinimide were dissolved in 20 mL of dimethylformamide, and then the reaction was carried out at room temperature. After completion of the reaction, the reaction mixture was extracted with dichloromethane and distilled water, and the solvent was dried. The resulting solid was filtered and purified, yielding 9,9′-(5-bromo-1,3-phenylene)bis(9H-carbazole) as an intermediate.
Name
9,9′-(5-(trimethylsilyl)-1,3-phenylene)bis(9H-carbazole)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[CH:4]=[C:5]([N:22]2[C:34]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[C:28]3[C:23]2=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH:6]=[C:7]([N:9]2[C:21]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[C:15]3[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:8]=1.[Br:37]N1C(=O)CCC1=O>CN(C)C=O>[Br:37][C:3]1[CH:4]=[C:5]([N:22]2[C:34]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[C:28]3[C:23]2=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH:6]=[C:7]([N:9]2[C:21]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[C:15]3[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:8]=1

Inputs

Step One
Name
9,9′-(5-(trimethylsilyl)-1,3-phenylene)bis(9H-carbazole)
Quantity
1 g
Type
reactant
Smiles
C[Si](C=1C=C(C=C(C1)N1C2=CC=CC=C2C=2C=CC=CC12)N1C2=CC=CC=C2C=2C=CC=CC12)(C)C
Name
Quantity
0.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
the solvent was dried
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)N1C2=CC=CC=C2C=2C=CC=CC12)N1C2=CC=CC=C2C=2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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